molecular formula C11H15N3O3 B3018321 1-methyl-6-oxo-N-[(oxolan-2-yl)methyl]-1,6-dihydropyridazine-3-carboxamide CAS No. 1049512-11-9

1-methyl-6-oxo-N-[(oxolan-2-yl)methyl]-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B3018321
CAS No.: 1049512-11-9
M. Wt: 237.259
InChI Key: ZZZJTNNKSVATOV-UHFFFAOYSA-N
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Description

1-methyl-6-oxo-N-[(oxolan-2-yl)methyl]-1,6-dihydropyridazine-3-carboxamide is a complex organic compound with a unique structure that includes a pyridazine ring, an oxolan-2-yl group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-6-oxo-N-[(oxolan-2-yl)methyl]-1,6-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of a pyridazine derivative with an oxolan-2-ylmethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1-methyl-6-oxo-N-[(oxolan-2-yl)methyl]-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

1-methyl-6-oxo-N-[(oxolan-2-yl)methyl]-1,6-dihydropyridazine-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological molecules.

    Medicine: The compound is investigated for its potential therapeutic applications, such as its role in drug development and its effects on specific disease pathways.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 1-methyl-6-oxo-N-[(oxolan-2-yl)methyl]-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-methyl-6-oxo-N-[(oxolan-2-yl)methyl]-1,6-dihydropyridazine-3-carboxamide include other pyridazine derivatives and compounds with similar functional groups, such as:

  • N-methyl-1-(oxolan-2-yl)methanamine
  • 2-oxo-N-[(oxolan-2-yl)methyl]acetamide

Uniqueness

What sets this compound apart is its unique combination of functional groups and its potential for diverse applications in various fields of research. Its specific structure allows for unique interactions with biological molecules and its versatility in chemical reactions makes it a valuable compound for scientific studies.

Properties

IUPAC Name

1-methyl-6-oxo-N-(oxolan-2-ylmethyl)pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3/c1-14-10(15)5-4-9(13-14)11(16)12-7-8-3-2-6-17-8/h4-5,8H,2-3,6-7H2,1H3,(H,12,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZZJTNNKSVATOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C(=O)NCC2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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